Dibenzyl 2-(dibenzylamino)pentanedioate
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Overview
Description
Dibenzyl 2-(dibenzylamino)pentanedioate is an organic compound with a complex molecular structure. It contains 56 atoms, including 27 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms . This compound is characterized by its multiple bonds, aromatic rings, and ester and amide functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dibenzyl 2-(dibenzylamino)pentanedioate involves several steps. One common method is the reaction of benzaldehyde with ammonia to form dibenzylamine. This reaction is typically carried out at temperatures ranging from 10°C to 100°C and under hydrogen pressure of 1.0-5.0 MPa. Catalysts such as palladium, nickel, ruthenium, osmium, iridium, copper, and tin are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of benzyl chloride and aniline in the presence of iodine as a catalyst. The reaction is carried out under normal pressure, and the byproduct hydrogen chloride is removed through neutralization and washing. The product is then purified through high vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-(dibenzylamino)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or rhodium (Rh) catalysts is often employed.
Substitution: Reagents like benzyl chloride and aniline are used in the presence of iodine as a catalyst.
Major Products Formed
The major products formed from these reactions include dibenzylamine, dibenzyl disulfide, and dibenzyl sulfide .
Scientific Research Applications
Dibenzyl 2-(dibenzylamino)pentanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl 2-(dibenzylamino)pentanedioate involves its interaction with molecular targets and pathways. The compound undergoes hydrogenation reactions, where the dibenzyl protecting group is removed using palladium hydroxide (Pd(OH)2) as a catalyst under hydrogen pressure. This process yields chiral amino alcohols, which serve as scaffolds for chiral ligands or auxiliaries in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl disulfide
- Dibenzyl sulfide
- Bibenzyl
Uniqueness
Dibenzyl 2-(dibenzylamino)pentanedioate is unique due to its complex structure, which includes multiple aromatic rings and ester and amide functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C33H33NO4 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
dibenzyl 2-(dibenzylamino)pentanedioate |
InChI |
InChI=1S/C33H33NO4/c35-32(37-25-29-17-9-3-10-18-29)22-21-31(33(36)38-26-30-19-11-4-12-20-30)34(23-27-13-5-1-6-14-27)24-28-15-7-2-8-16-28/h1-20,31H,21-26H2 |
InChI Key |
YYCQOYRNOSTTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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